3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is an organic compound with the molecular formula C14H28O3Si. It is a silyl-protected aldehyde, which means it contains a silyl ether group that protects the aldehyde functionality during chemical reactions. This compound is often used in organic synthesis, particularly in the preparation of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal typically involves the protection of an aldehyde group with a tert-butyldimethylsilyl (TBDMS) group. One common method is to start with the corresponding alcohol and react it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents. Additionally, industrial methods often incorporate purification steps such as distillation or chromatography to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanoic acid.
Reduction: 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanol.
Substitution: Various silyl ether derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the preparation of pharmaceutical compounds, especially those requiring silyl protection for specific functional groups.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal primarily involves its role as a protected aldehyde. The silyl ether group protects the aldehyde from unwanted reactions during synthetic processes. When the protection is no longer needed, the silyl group can be removed under mild conditions, revealing the reactive aldehyde group for further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in structure but lacks the oxolan-3-yl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected aldehyde but with a simpler structure.
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal is unique due to the presence of both the silyl ether group and the oxolan-3-yl group. This combination provides specific reactivity and protection properties, making it valuable in complex organic synthesis.
Eigenschaften
Molekularformel |
C14H28O3Si |
---|---|
Molekulargewicht |
272.45 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-(oxolan-3-yl)butanal |
InChI |
InChI=1S/C14H28O3Si/c1-13(2,3)18(5,6)17-14(4,8-9-15)12-7-10-16-11-12/h9,12H,7-8,10-11H2,1-6H3 |
InChI-Schlüssel |
IJKRKMYZAJBIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C)(CC=O)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.